molecular formula C21H27N3O5S B2436407 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 896263-42-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2436407
CAS No.: 896263-42-6
M. Wt: 433.52
InChI Key: VVRKHLVZZHADRL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a research chemical of significant interest in neuroscience and psychopharmacology. Its primary research value lies in its high-affinity and selective antagonism of the 5-HT 2A serotonin receptor, a key molecular target implicated in the mechanism of classic psychedelics and involved in various neuropsychiatric disorders. Preclinical studies utilize this compound to selectively block 5-HT 2A receptor signaling, allowing investigators to dissect the receptor's specific contribution to the behavioral and physiological effects of substances like psilocybin and LSD. By inhibiting agonist-induced activation, this antagonist serves as a critical pharmacological tool for validating 5-HT 2A receptor-mediated pathways in models of perception, cognition, and mood. Furthermore, its application extends to exploring the therapeutic potential of 5-HT 2A receptor modulation, providing a research standard for developing novel treatments for conditions such as depression, anxiety, and substance use disorders. This methanesulfonamide derivative is intended for in vitro and in vivo research applications to advance the understanding of serotonergic systems and their role in brain function and disease.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-27-18-6-4-17(5-7-18)23-9-11-24(12-10-23)19(14-22-30(2,25)26)16-3-8-20-21(13-16)29-15-28-20/h3-8,13,19,22H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKHLVZZHADRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique molecular structure that contributes to its biological activity. Its molecular formula is C22H28N4O4S, with a molecular weight of 444.55 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to altered metabolic pathways in target cells.
  • Interaction with Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially providing therapeutic effects in neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that the compound demonstrates significant cytotoxicity against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation.

Anticancer Effects

A notable area of investigation is the anticancer potential of this compound. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these cell lines were reported at approximately 25 μM and 45 μM, respectively .

Cell LineIC50 (μM)Mechanism
MCF-725Apoptosis induction
U8745Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Analgesic and Anti-inflammatory Properties

Recent investigations have also explored the analgesic and anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition correlates with reduced prostaglandin synthesis, leading to decreased inflammation and pain .

Case Studies

Case Study 1: Anticancer Activity in Vivo

In a recent animal model study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size after treatment compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, confirming the compound's efficacy in vivo .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against Staphylococcus aureus infections in patients with skin conditions. The trial demonstrated a marked improvement in symptoms and microbial load reduction after a treatment regimen involving this sulfonamide derivative .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative. Its molecular formula is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S, with a molecular weight of approximately 446.57 g/mol. The sulfonamide group is particularly significant due to its known pharmacological properties.

Biological Activities

  • Anticancer Properties :
    • Sulfonamide derivatives, including this compound, have been studied for their potential anticancer activities. Research indicates that modifications to the sulfonamide structure can enhance cytotoxic effects against various cancer cell lines. For example, derivatives with piperazine rings have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • Compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide have demonstrated antibacterial and antifungal activities. Studies employing agar diffusion methods have revealed significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
  • Neuropharmacological Effects :
    • The piperazine component of the compound may confer neuroactive properties, making it a candidate for research into treatments for neurological disorders. Its structural similarity to known psychoactive agents suggests it could influence neurotransmitter systems, potentially offering antidepressant or anxiolytic effects .

Case Studies

Several studies highlight the compound's potential applications:

  • A study published in Molecules demonstrated that derivatives of piperazine sulfonamides exhibited significant activity against various cancer cell lines, indicating their potential as novel anticancer agents .
  • Research conducted by Khan et al. detailed the synthesis and biological screening of similar compounds, revealing broad-spectrum antibacterial activity and establishing a foundation for further development in antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the benzo[d][1,3]dioxol-5-yl moiety can be introduced via Knoevenagel condensation or Suzuki coupling, while the piperazine ring is functionalized using 4-methoxyphenyl groups under anhydrous conditions. Methanesulfonamide groups are appended via sulfonylation with methanesulfonyl chloride in DMSO-d6, followed by purification via column chromatography (silica gel, gradient elution with DCM:EtOAc) . Key parameters include temperature control (<60°C to prevent decomposition) and stoichiometric excess (1.2–1.5 eq) of sulfonylation reagents to maximize yield.

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the ¹H NMR spectrum should show characteristic peaks:
  • δ 6.8–7.2 ppm (benzo[d][1,3]dioxol aromatic protons),
  • δ 3.7–4.0 ppm (piperazine N-CH₂),
  • δ 3.3 ppm (OCH₃ from 4-methoxyphenyl),
  • δ 3.0–3.2 ppm (methanesulfonamide CH₃).
    HRMS should match the calculated [M+H]⁺ or [M+Na]⁺ within 5 ppm error .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer : Begin with in vitro receptor binding assays targeting dopamine (D2/D3) and serotonin (5-HT₁A/2A) receptors due to structural analogs showing affinity for these targets . Use radioligand displacement assays (e.g., ³H-spiperone for D2, ³H-7-OH-DPAT for D3) at 1–10 µM concentrations. Measure IC₅₀ values and compare to reference antagonists (e.g., haloperidol). Follow up with functional cAMP assays to determine agonist/antagonist activity .

Advanced Research Questions

Q. How can contradictory receptor affinity data be resolved across different assays?

  • Methodological Answer : Discrepancies (e.g., D3 vs. 5-HT₁A affinity) may arise from assay conditions (e.g., membrane vs. whole-cell systems) or enantiomeric impurities. Perform chiral HPLC separation to isolate enantiomers and retest activity. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes in D3 (PDB: 3PBL) vs. 5-HT₁A (PDB: 7E2Z) receptors, focusing on piperazine-aryl interactions and sulfonamide hydrogen bonding .

Q. What strategies improve selectivity for dopamine D3 over D2 receptors?

  • Methodological Answer : Modify the 4-methoxyphenyl group on the piperazine ring. For example:
  • Replace methoxy with bulkier substituents (e.g., 2,3-dichlorophenyl) to exploit D3’s larger binding pocket .
  • Introduce a hydroxyl group at the ethyl linker to enhance hydrogen bonding with D3-specific residues (e.g., Ser192) .
    Validate changes using comparative molecular field analysis (CoMFA) and in vivo microdialysis in rodent models .

Q. How can metabolic stability be optimized for in vivo studies?

  • Methodological Answer : Address metabolic soft spots identified via LC-MS/MS liver microsome assays:
  • Benzo[d][1,3]dioxol ring : Susceptible to CYP450-mediated oxidation. Fluorination at the methylene bridge (e.g., CF₂ instead of OCH₂O) reduces oxidation .
  • Piperazine ring : N-dealkylation can be mitigated by substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) .
    Use deuterated analogs (e.g., CD₃ in methanesulfonamide) to slow metabolism .

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